5-(Thiophen-3-yl)pentan-1-amine
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Overview
Description
5-(Thiophen-3-yl)pentan-1-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-(Thiophen-3-yl)pentan-1-amine, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are commonly used.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(Thiophen-3-yl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: Another thiophene derivative with similar chemical properties.
5-Bromothiophene-2-carbohydrazide: A brominated thiophene derivative with enhanced reactivity.
Uniqueness
5-(Thiophen-3-yl)pentan-1-amine is unique due to the presence of the pentan-1-amine backbone, which imparts distinct chemical and biological properties compared to other thiophene derivatives. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
5-thiophen-3-ylpentan-1-amine |
InChI |
InChI=1S/C9H15NS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8H,1-4,6,10H2 |
InChI Key |
RMZAZAICJDGDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCN |
Origin of Product |
United States |
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